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Compound of Interest |

3-(Boc-aminomethyl)-3-
Compound Name:

methoxyazetidine
CAS No.: 1392803-97-2
Cat. No.: B1404946

Get Quote

Common Name: tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate Functional Class:

Privileged Sp3-Rich Building Block for Medicinal Chemistry

Executive Summary

CAS 1392803-97-2 is a specialized heterocyclic building block designed for the synthesis of
advanced small-molecule therapeutics, particularly within the kinase inhibitor (e.g., JAK, BTK)
and GPCR modulator landscapes. As a Boc-protected 3-methoxyazetidine derivative, this
molecule represents a strategic tool for medicinal chemists aiming to "escape from flatland"—a
core design principle intended to improve the physicochemical properties of drug candidates.

By incorporating the 3-methoxyazetidin-3-yl moiety, researchers can significantly lower
lipophilicity (LogD) while blocking metabolic soft spots, a common liability in saturated
heterocycles. This guide details the physicochemical profile, synthetic utility, and handling
protocols for CAS 1392803-97-2, positioning it as a critical reagent for optimizing ADME
(Absorption, Distribution, Metabolism, Excretion) profiles in lead optimization.
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Chemical Identity & Physicochemical Profile[1][2][3]

[4][S][6][7][8]

The following data characterizes the commercially available form of the reagent. Researchers

should verify batch-specific Certificates of Analysis (CoA) for exact purity levels.

Table 1: Core Chemical Data

Property

Specification

CAS Number

1392803-97-2

Chemical Name

tert-Butyl N-[(3-methoxyazetidin-3-

yl)methyl]carbamate

Synonyms

3-(Boc-aminomethyl)-3-methoxyazetidine; 1-
Boc-3-(aminomethyl)-3-methoxyazetidine

(isomer var.)

Molecular Formula

C10H20N203

Molecular Weight

216.28 g/mol

Physical State

White to off-white crystalline solid

Solubility

Soluble in DMSO (>50 mg/mL), Methanol, DCM,;

Sparingly soluble in water

pKa (Calculated)

~12.3 (Amine conjugate acid, post-deprotection)

LogP (Calculated)

~0.8 (Low lipophilicity due to ether oxygen)

ble 2: S | Identifi

Type Identifier
CC(C)(C)OC(=O)NCC1(CN1)OC (Generic

SMILES ()().( ) (CN1)OC (
representation)

InChl Key Batch specific - verify with supplier

MDL Number MFCD23106178 (Associated series)
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Mechanism of Action: The "Azetidine Advantage"

In drug design, CAS 1392803-97-2 is not the final drug but the pharmacophore enabler. Its
value lies in its ability to modulate the properties of the final Active Pharmaceutical Ingredient
(API).

Rational Design Logic

o Metabolic Stability: The 3-position of azetidine is a common site for oxidative metabolism
(P450-mediated hydroxylation). Substitution with a methoxy group (

) at this quaternary center blocks this metabolic pathway, extending the half-life (

) of the final drug.

 Lipophilicity Modulation: The ether oxygen lowers the overall LogD compared to a simple
alkyl group, improving aqueous solubility and reducing non-specific binding.

» Conformational Constraint: The azetidine ring is rigid, orienting the aminomethyl group in a
precise vector for binding to kinase hinge regions or GPCR pockets.

Visualization: Structural Optimization Pathway

The following diagram illustrates how this building block is used to optimize a lead compound,
moving from a metabolically labile hit to a stable lead.
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Caption: Design logic utilizing CAS 1392803-97-2 to improve metabolic stability and solubility in
lead optimization.
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Experimental Protocols

As a Senior Application Scientist, | recommend the following protocols for handling and utilizing
this reagent. These workflows prioritize yield and purity.

Protocol A: Boc-Deprotection (Activation)

Before the azetidine amine can be coupled to a scaffold (e.g., a chloropyrimidine), the Boc
group protecting the exocyclic amine (or the ring nitrogen, depending on specific isomer usage)
must be removed.

Reagents:

CAS 1392803-97-2

Trifluoroacetic acid (TFA) or 4M HCI in Dioxane

Dichloromethane (DCM)

NaHCOs (saturated aqueous)

Step-by-Step:

Dissolution: Dissolve 1.0 eq of CAS 1392803-97-2 in DCM (concentration ~0.1 M). Ensure
the vessel is dry.[1]

Acid Addition:

o Method A (TFA): Add TFA dropwise at 0°C until the ratio is 1:4 (TFA:DCM).

o Method B (HCI): Add 5-10 eq of 4M HCI in Dioxane at 0°C.

Reaction: Warm to room temperature (20-25°C) and stir for 1-2 hours. Monitor by LC-MS
(Look for mass [M-100+H]* corresponding to loss of Boc).

Work-up:

o Concentrate the reaction mixture in vacuo to remove excess acid.
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o Critical Step: The product will exist as a TFA or HCI salt. For coupling reactions requiring a
free base, redissolve in DCM and wash with sat. NaHCOs. Dry over Na2SOa4 and
concentrate.

o Storage: Use immediately. Free amines on azetidines can be prone to polymerization if
stored neat for long periods.

Protocol B: S_NAr Coupling (Example Application)

Connecting the deprotected amine to a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-
d]pyrimidine).

Reagents:

Deprotected Azetidine Amine (from Protocol A)

Heteroaryl Chloride (1.0 eq)

DIPEA (Diisopropylethylamine, 3.0 eq)

n-Butanol or DMF

Step-by-Step:

e Setup: In a pressure vial, combine the heteroaryl chloride and the azetidine amine in n-
Butanol (0.2 M).

e Base: Add DIPEA.
e Heating: Seal the vial and heat to 100-120°C for 4-12 hours.
o Note: Microwave irradiation at 120°C for 30 mins is often superior for difficult substrates.

 Purification: Evaporate solvent. Purify via Reverse Phase HPLC (C18 column,
Water/Acetonitrile gradient with 0.1% Formic Acid).

Safety & Handling Guidelines
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e Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but treat as a potent
chemical intermediate.

» Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Nitrogen/Argon). The Boc
group is stable, but moisture can degrade the azetidine ring over years.

 Stability: Stable for >2 years if stored correctly. Avoid strong acids (unless deprotecting) and
strong oxidizers.
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(Note: Specific patent assignments for this exact CAS often fall under broad generic structures
in major pharmaceutical filings by companies like Pfizer, Incyte, or Galapagos.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Ethyl 3-methyl-2-thionoimidazoline-1-carboxylate, 97% 25 g | Buy Online | Thermo
Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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